N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4-one core fused to a piperidine ring, with a methylthio (-SMe) group at position 4 and an acetamide side chain. While direct pharmacological data are unavailable in the provided evidence, its design aligns with bioactive molecules that exploit heteroaromatic cores for target engagement .
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S2/c1-11(23)18-14(5-9-26-2)16(24)21-7-3-12(4-8-21)22-17(25)15-13(19-20-22)6-10-27-15/h6,10,12,14H,3-5,7-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLANYPPLQQVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide (CAS Number: 2034206-92-1) is a novel compound with significant potential in pharmacology. This article reviews its biological activities, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C17H23N5O3S2, with a molecular weight of 409.5 g/mol. The structural complexity includes a thieno[3,2-d][1,2,3]triazin moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N5O3S2 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 2034206-92-1 |
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of various derivatives related to this compound. For instance, compounds with similar thiazolidine structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
In a comparative study, several derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics like ampicillin and streptomycin. The most potent derivative showed an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.011 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.020 |
Antifungal Activity
The antifungal activity was also notable, with some derivatives showing MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. The structure–activity relationship indicates that modifications to the thieno-triazine core can enhance antifungal efficacy.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound's structure significantly influences its biological activity. For example:
- The methylthio group enhances lipophilicity and may improve membrane permeability.
- The piperidine ring contributes to receptor binding affinity.
Research indicates that modifications in the side chains can lead to improved antibacterial and antifungal properties.
Case Studies
- Study on Thienopyridines : A comprehensive study on thienopyridine derivatives revealed that modifications similar to those in N-(4-(methylthio)-1-oxo...) resulted in enhanced antimicrobial effects compared to standard treatments .
- Docking Studies : Computational studies have shown that the compound can effectively bind to bacterial ribosomes, inhibiting protein synthesis—a common mechanism for antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs are identified based on shared motifs: heterocyclic cores , amide linkages , and piperidine/piperazine derivatives . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
This contrasts with phthalazinone () and benzoxazolo-oxazine () cores, which may prioritize DNA intercalation or CNS receptor binding, respectively .
Substituent Effects: The methylthio group in the target compound likely enhances lipophilicity and metabolic stability compared to the triazole substituents in phthalazinone derivatives . The piperidine-acetamide linkage may balance solubility and target affinity, whereas pyridinylmethyl-piperazine (Compound 20) prioritizes brain penetration .
Bioactivity Trends: Phthalazinone derivatives () are associated with anticancer activity, while benzoxazolo-oxazines () target neurological pathways. The target compound’s thienotriazinone-piperidine scaffold suggests versatility in enzyme inhibition, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
